molecular formula C20H18F2N6O B607846 (S)-6-(4-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl)piperidin-1-yl)pyrimidine-4-carbonitrile CAS No. 2226735-55-1

(S)-6-(4-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl)piperidin-1-yl)pyrimidine-4-carbonitrile

Cat. No. B607846
M. Wt: 396.4
InChI Key: SJVGFKBLUYAEOK-SFHVURJKSA-N
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Description

GSK547 is a highly selective and potent inhibitor of RIP1 kinase that targets RIP1 in vivo.

Scientific Research Applications

  • Pyrimidine derivatives, including those similar to the specified compound, have shown promising results in cytotoxic and antimicrobial activities. This suggests potential applications in developing antitumor and antimicrobial agents (Ramadan, El‐Helw, & Sallam, 2019).

  • Novel substituted pyridine derivatives have been synthesized from related compounds, indicating the versatility of this chemical structure in synthesizing diverse heterocyclic compounds with potential pharmacological properties (Zhang et al., 2009).

  • Pyrimidine carbonitrile derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Bhat & Begum, 2021).

  • Pyrazoles, which form part of the compound's structure, have been used as building blocks in heterocyclic synthesis, leading to the creation of various novel heterocyclic compounds (Harb, Abbas, & Mostafa, 2005).

  • Research has explored the antiviral activity of pyrazole derivatives, which is relevant for the compound , demonstrating potential applications in developing antiviral drugs (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

  • Some pyrazole derivatives have shown significant anti-inflammatory activities, suggesting the potential of similar compounds in developing new anti-inflammatory drugs (Fahmy et al., 2012).

  • Pyrimidine and pyridine derivatives have been synthesized through domino reactions, indicating the chemical flexibility and potential for creating complex molecules with therapeutic applications (Pratap et al., 2007).

  • Copper(II) complexes based on pyrazolylpyrimidine ligands have been studied, indicating potential applications in coordination chemistry and material science (Bushuev et al., 2010).

  • Pyrazoline moiety-bearing pyrimidine compounds have been evaluated for antiproliferative activity, which is relevant for cancer research (Awadallah et al., 2013).

  • New synthetic approaches for pyrazole-4-carbonitrile derivatives have been developed, expanding the toolkit for synthesizing similar complex molecules (Ali et al., 2016).

properties

IUPAC Name

6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVGFKBLUYAEOK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N2[C@@H](CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(4-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl)piperidin-1-yl)pyrimidine-4-carbonitrile

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